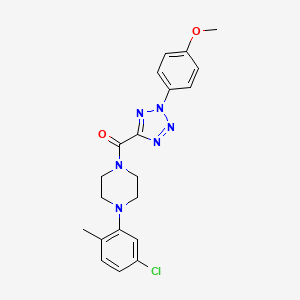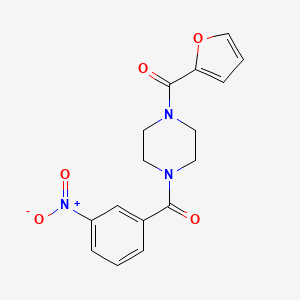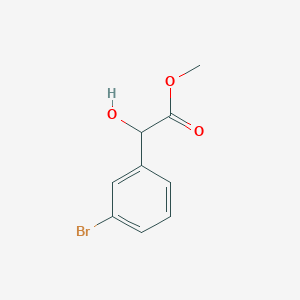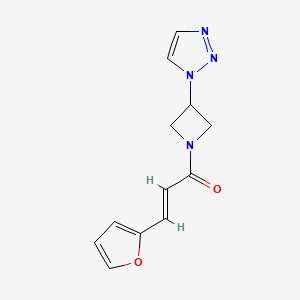![molecular formula C24H27ClN4OS B2541925 N-[2-(4-clorofenil)etil]-4-{[(2-tioxo-1,2-dihidroquinazolin-4-il)amino]metil}ciclohexanocarboxamida CAS No. 689265-97-2](/img/new.no-structure.jpg)
N-[2-(4-clorofenil)etil]-4-{[(2-tioxo-1,2-dihidroquinazolin-4-il)amino]metil}ciclohexanocarboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-chlorophenyl)ethyl]-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide is a useful research compound. Its molecular formula is C24H27ClN4OS and its molecular weight is 455.02. The purity is usually 95%.
BenchChem offers high-quality N-[2-(4-chlorophenyl)ethyl]-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(4-chlorophenyl)ethyl]-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad antiviral
Los derivados del indol han demostrado un potencial como agentes antivirales . Por ejemplo, los derivados de 6-amino-4-alquil-sustituido-1H-indol-2-carboxilato sustituido se reportaron como agentes antivirales .
Actividad antiinflamatoria
También se ha encontrado que los derivados del indol poseen propiedades antiinflamatorias . Esto sugiere que podrían usarse en el tratamiento de afecciones caracterizadas por la inflamación.
Actividad anticancerígena
Tanto los derivados del indol como los de la quinazolina han demostrado un potencial en el campo de la investigación del cáncer . Se ha encontrado que poseen propiedades anticancerígenas, lo que sugiere su posible uso en el tratamiento del cáncer.
Actividad anti-VIH
Se ha encontrado que los derivados del indol poseen propiedades anti-VIH . Esto sugiere que podrían usarse en el desarrollo de medicamentos para el tratamiento del VIH.
Actividad antioxidante
Se ha encontrado que los derivados del indol poseen propiedades antioxidantes . Esto sugiere que podrían usarse en el tratamiento de afecciones caracterizadas por el estrés oxidativo.
Actividad antimicrobiana
Tanto los derivados del indol como los de la quinazolina han mostrado propiedades antimicrobianas . Esto sugiere su posible uso en el tratamiento de diversas infecciones bacterianas y fúngicas.
Actividad antituberculosa
Se ha encontrado que los derivados del indol poseen propiedades antituberculosas . Esto sugiere que podrían usarse en el tratamiento de la tuberculosis.
Actividad antidiabética
Se ha encontrado que los derivados del indol poseen propiedades antidiabéticas . Esto sugiere que podrían usarse en el tratamiento de la diabetes.
Propiedades
Número CAS |
689265-97-2 |
|---|---|
Fórmula molecular |
C24H27ClN4OS |
Peso molecular |
455.02 |
Nombre IUPAC |
N-[2-(4-chlorophenyl)ethyl]-4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C24H27ClN4OS/c25-19-11-7-16(8-12-19)13-14-26-23(30)18-9-5-17(6-10-18)15-27-22-20-3-1-2-4-21(20)28-24(31)29-22/h1-4,7-8,11-12,17-18H,5-6,9-10,13-15H2,(H,26,30)(H2,27,28,29,31) |
Clave InChI |
NFBVEMGVKJRFLK-UHFFFAOYSA-N |
SMILES |
C1CC(CCC1CNC2=NC(=S)NC3=CC=CC=C32)C(=O)NCCC4=CC=C(C=C4)Cl |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-butyl-3-[5-({[(3-chlorophenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2541842.png)


![N-(4-fluorophenyl)-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide](/img/structure/B2541846.png)
![N-(2H-1,3-benzodioxol-5-yl)-3-[(5-fluoropyrimidin-2-yl)oxy]piperidine-1-carboxamide](/img/structure/B2541847.png)


![2-{[1-(Benzenesulfonyl)piperidin-3-yl]methoxy}-5-bromopyrimidine](/img/structure/B2541855.png)


![2-Methyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B2541859.png)
![Benzyl (2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)carbamate](/img/structure/B2541861.png)


